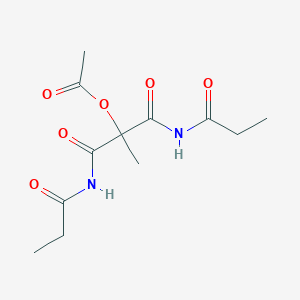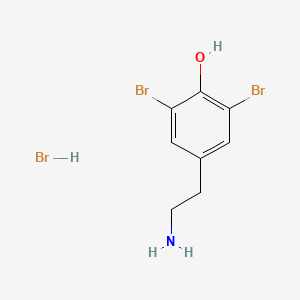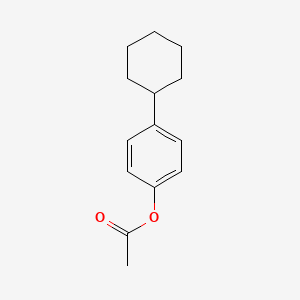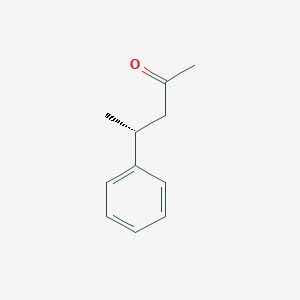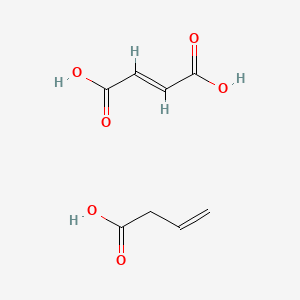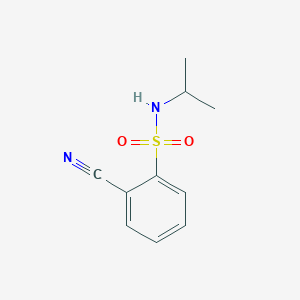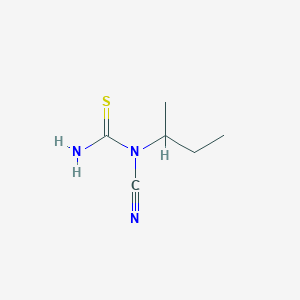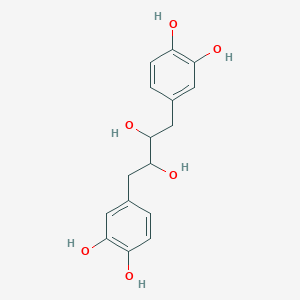
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide is a complex organic compound with the molecular formula C12H18OS It is characterized by its unique structure, which includes multiple rings and a sulfoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under specific conditions.
Reduction: The compound can be reduced to remove the sulfoxide group, yielding a thioether.
Substitution: Various substituents can be introduced into the naphthalene core through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfoxide group yields a sulfone, while reduction results in a thioether .
Wissenschaftliche Forschungsanwendungen
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4,5,8-tetramine: Another naphthalene derivative with distinct chemical properties.
2-Naphthalenemethanol: A related compound with a different functional group arrangement.
Uniqueness
4alpha,8alpha-(Methanothiomethano)naphthalene, 1,2,3,4,5,8-hexahydro-, 10-oxide is unique due to its combination of a methanothiomethano group and a sulfoxide group, which imparts distinctive chemical reactivity and potential biological activity. This sets it apart from other naphthalene derivatives and makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
71600-20-9 |
|---|---|
Molekularformel |
C12H18OS |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
12λ4-thiatricyclo[4.4.3.01,6]tridec-3-ene 12-oxide |
InChI |
InChI=1S/C12H18OS/c13-14-9-11-5-1-2-6-12(11,10-14)8-4-3-7-11/h1-2H,3-10H2 |
InChI-Schlüssel |
UUQYOBCIFKDXNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC23CC=CCC2(C1)CS(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


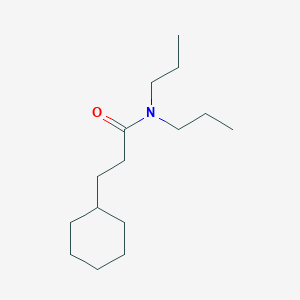


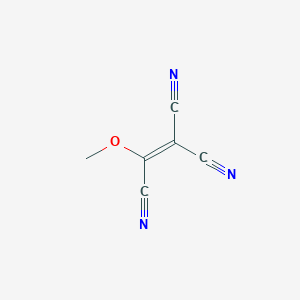
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
